

A Head-to-Head Comparison of BCL6 Degraders: CCT369260 vs. BI-3802

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Compound of Interest

Compound Name: CCT369260

Cat. No.: B2406010

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent B-cell lymphoma 6 (BCL6) degraders: **CCT369260** and BI-3802. This analysis is supported by experimental data on their performance, mechanisms of action, and key biophysical properties.

The transcriptional repressor BCL6 is a well-established oncogenic driver in lymphoid malignancies, making it a prime target for therapeutic intervention.^[1] Small molecule-mediated degradation of BCL6 has emerged as a promising strategy, with **CCT369260** and BI-3802 representing two distinct and potent examples of this class of targeted protein degraders.

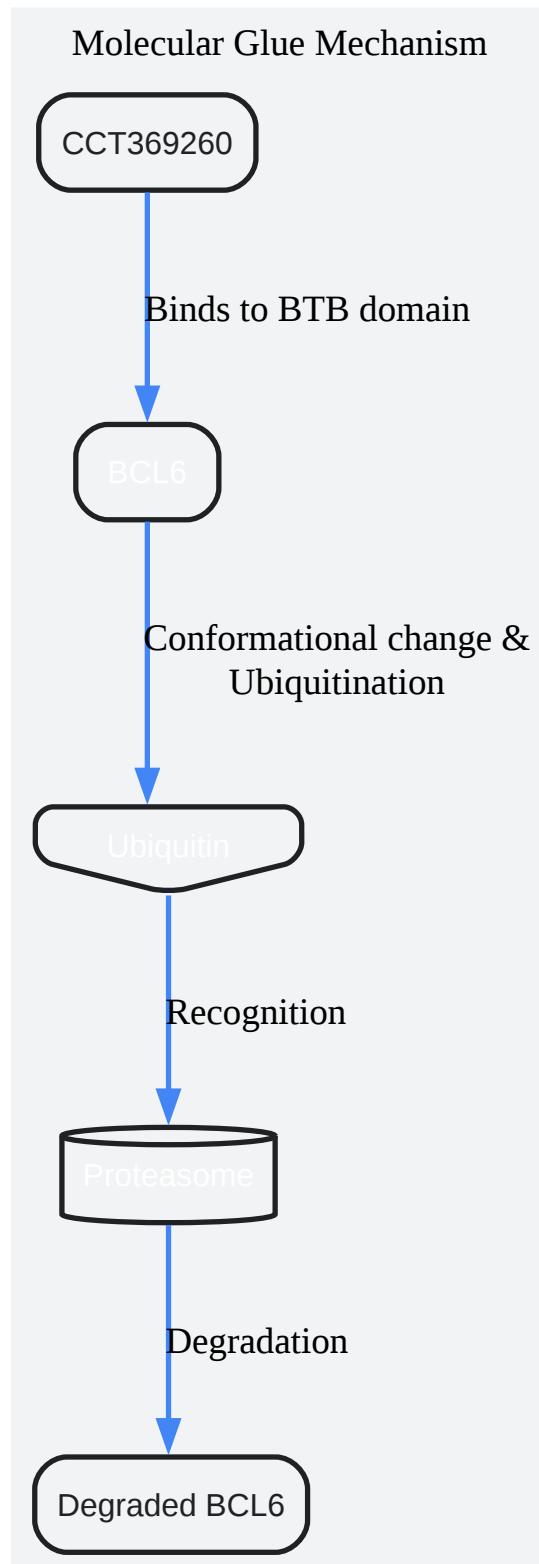
At a Glance: Key Differences

Feature	CCT369260	BI-3802
Mechanism of Action	Molecular Glue	Induces BCL6 Polymerization
E3 Ligase	Not explicitly defined, proteasome-dependent ^[2]	SIAH1 ^[3]
Oral Bioavailability (Mouse)	54% ^[4]	Poor ^[5]

Mechanism of Action: Two Distinct Paths to BCL6 Degradation

CCT369260 and BI-3802 employ fundamentally different strategies to achieve the degradation of BCL6.

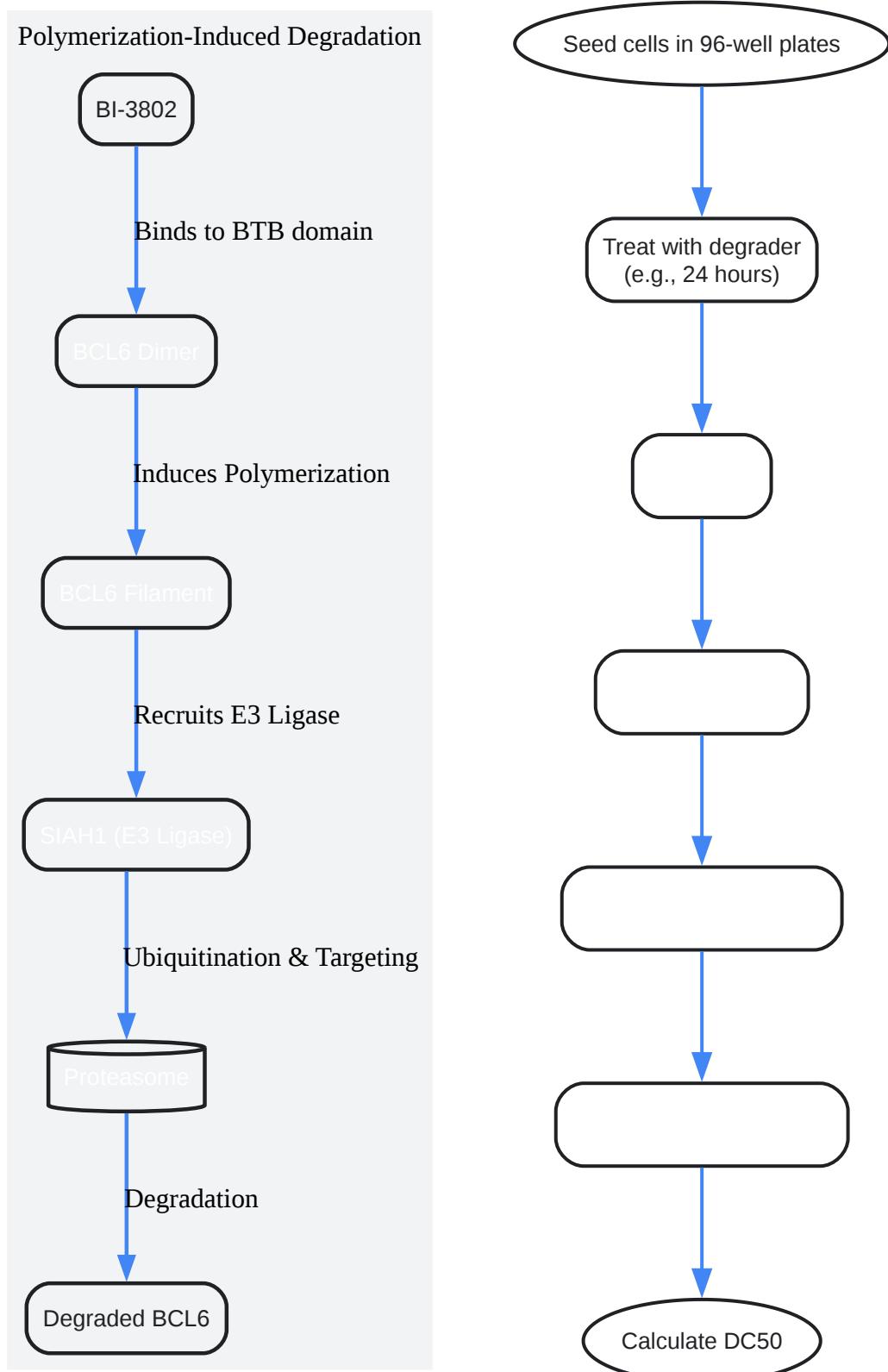
CCT369260 is classified as a "molecular glue" type degrader.[\[1\]](#)[\[6\]](#) This mechanism involves the drug binding to the target protein (BCL6) and inducing a novel protein surface that is then recognized by the cellular degradation machinery, leading to ubiquitination and subsequent proteasomal degradation.[\[4\]](#)



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CCT369260 Molecular Glue Mechanism

BI-3802, in contrast, induces the polymerization of BCL6 homodimers.^[3] The small molecule binds to the BTB domain of BCL6, creating a composite surface that promotes the formation of supramolecular BCL6 filaments.^[3] These filaments are then recognized and ubiquitinated by the E3 ubiquitin ligase SIAH1, marking them for proteasomal degradation.^{[3][6]}

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- To cite this document: BenchChem. [A Head-to-Head Comparison of BCL6 Degraders: CCT369260 vs. BI-3802]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2406010#comparing-cct369260-and-bi-3802-bcl6-degraders>

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